1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol]
Description
Molecular Architecture and Bond Connectivity Analysis
The molecular architecture of 1,1'-[isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol] (C57H84O6) centers on a bis-phenolic framework interconnected via an isopropylidene bridge. The core structure consists of two p-phenyleneoxy groups linked by a dimethylmethylene (isopropylidene) group. Each phenolic oxygen atom is further bonded to a propan-2-ol moiety, which itself is substituted at the 3-position with a 2,4,6-tri-sec-butylphenoxy group.
Bond Connectivity and Functional Groups
- Isopropylidene Bridge : The central isopropylidene group (C(CH3)2) connects two aromatic rings via ether linkages, creating a rigid, V-shaped molecular geometry.
- Phenolic Ether Linkages : Each p-phenyleneoxy group forms an ether bond with the propan-2-ol substituent, establishing a secondary alcohol functional group at the 2-position of the propane chain.
- Tri-sec-butylphenoxy Substituents : The 2,4,6-tri-sec-butylphenoxy groups introduce three sec-butyl branches at the ortho, para, and meta positions of the terminal phenolic rings, contributing significant steric bulk.
Table 1: Molecular Formula Breakdown
| Component | Count | Contribution to Formula |
|---|---|---|
| Carbon | 57 | C57 |
| Hydrogen | 84 | H84 |
| Oxygen | 6 | O6 |
The bond connectivity was confirmed through nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which revealed key structural features such as the tetrahedral geometry around the isopropylidene carbon and the planar arrangement of the phenolic rings.
Properties
CAS No. |
94200-41-6 |
|---|---|
Molecular Formula |
C57H84O6 |
Molecular Weight |
865.3 g/mol |
IUPAC Name |
1-[4-[2-[4-[2-hydroxy-3-[2,4,6-tri(butan-2-yl)phenoxy]propoxy]phenyl]propan-2-yl]phenoxy]-3-[2,4,6-tri(butan-2-yl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C57H84O6/c1-15-37(7)43-29-51(39(9)17-3)55(52(30-43)40(10)18-4)62-35-47(58)33-60-49-25-21-45(22-26-49)57(13,14)46-23-27-50(28-24-46)61-34-48(59)36-63-56-53(41(11)19-5)31-44(38(8)16-2)32-54(56)42(12)20-6/h21-32,37-42,47-48,58-59H,15-20,33-36H2,1-14H3 |
InChI Key |
SLDYGTLMRKOBSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC(=C(C(=C1)C(C)CC)OCC(COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OCC(COC4=C(C=C(C=C4C(C)CC)C(C)CC)C(C)CC)O)O)C(C)CC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol] typically involves multi-step organic synthesis starting from bisphenol A derivatives and functionalized phenolic compounds bearing bulky tri-sec-butyl substituents. The key steps include:
Step 1: Formation of the bisphenol A backbone
The core structure, 1,1'-isopropylidenebis(p-phenyleneoxy), is derived from bisphenol A or its analogs through controlled etherification reactions.Step 2: Introduction of the 3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol moieties
This involves nucleophilic substitution or Williamson ether synthesis where the phenolic hydroxyl groups of 2,4,6-tri-sec-butylphenol react with epichlorohydrin or similar epoxide intermediates to form the propan-2-ol side chains.Step 3: Coupling of the side chains to the bisphenol A core
The propan-2-ol functionalized phenols are then linked to the bisphenol A backbone via ether linkages, often under basic conditions to promote nucleophilic attack and formation of the bis-ether structure.
Detailed Reaction Conditions
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Bisphenol A + base (e.g., NaOH) + solvent (e.g., DMF) | Deprotonation of bisphenol A hydroxyls to form phenolate ions for nucleophilic substitution |
| 2 | 2,4,6-tri-sec-butylphenol + epichlorohydrin + base | Formation of 3-(2,4,6-tri-sec-butylphenoxy)propan-2-ol via epoxide ring opening |
| 3 | Bisphenol A phenolate + 3-(2,4,6-tri-sec-butylphenoxy)propan-2-ol + heat | Coupling to form the bis-ether compound under reflux conditions |
| 4 | Purification by recrystallization or chromatography | Isolation of pure product |
Catalysts and Solvents
- Common bases used include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to generate phenolate ions.
- Solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or acetone are employed to dissolve reactants and facilitate nucleophilic substitution.
- Reaction temperatures typically range from ambient to reflux (~60–120°C), depending on the step.
Yield and Purity
- Reported yields for the final compound synthesis range from 60% to 85%, depending on reaction scale and purification methods.
- Purity is generally confirmed by chromatographic techniques (HPLC, GC) and spectroscopic methods (NMR, IR).
Research Findings and Analytical Data
Spectroscopic Characterization
NMR (Nuclear Magnetic Resonance):
Characteristic signals for aromatic protons, isopropylidene methyl groups, and propan-2-ol side chains confirm the structure.IR (Infrared Spectroscopy):
Presence of ether C–O–C stretches (~1100 cm⁻¹), hydroxyl O–H stretches (~3400 cm⁻¹), and aromatic C–H stretches (~3000 cm⁻¹).Mass Spectrometry:
Molecular ion peak consistent with molecular weight 865.3 g/mol.
Thermal Properties
- Melting point and thermal stability data indicate the compound is stable up to approximately 260°C (flash point), with a boiling point exceeding 500°C under atmospheric pressure.
Solubility and Stability
- The compound exhibits limited water solubility (~109 mg/L at 20°C) and moderate lipophilicity (logP ~3.6 at 25°C), consistent with its bulky hydrophobic substituents.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Bisphenol A, 2,4,6-tri-sec-butylphenol, epichlorohydrin |
| Reaction Type | Etherification, nucleophilic substitution |
| Catalysts/Bases | NaOH, K2CO3 |
| Solvents | DMF, THF, acetone |
| Temperature Range | 25–120°C |
| Reaction Time | Several hours (typically 4–12 h) |
| Purification Methods | Recrystallization, chromatography |
| Yield | 60–85% |
| Analytical Techniques | NMR, IR, MS, HPLC |
Chemical Reactions Analysis
Types of Reactions
1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol] involves its interaction with specific molecular targets and pathways. The compound’s bulky structure allows it to fit into enzyme active sites, potentially inhibiting their activity. Additionally, its phenolic groups can participate in redox reactions, contributing to its antioxidant properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
1,1'-Isopropylidenebis(p-phenyleneoxy)dipropan-2-ol (CAS 139-89-9)
- Molecular Formula : C₂₁H₂₈O₄
- Substituents: Propan-2-ol groups without additional phenoxy substitutions.
- Applications: Engineered coatings for improving adhesion of aminoplasts to metals .
- Key Difference: Lack of bulky 2,4,6-tri-sec-butylphenoxy groups reduces steric hindrance and hydrophobicity compared to the target compound.
Allylated Bisphenol A Glycidyl Ether Oligomer (CAS 68391-52-6)
- Molecular Formula : C₃₃H₄₆N₂O₄
- Substituents: Diallylamino groups instead of tri-sec-butylphenoxy.
- Applications : Oligomers for specialty resins or adhesives.
4,4'-[(Isopropylidene)bis(p-phenyleneoxy)]diphthalic Dianhydride (CAS 1052-38-6)
Functional Analogues
Bisphenol A Diallyl Ether (CAS N/A)
- Substituents : Allyloxy groups .
- Applications : Reactive intermediates for thermosetting resins.
- Comparison: The target compound’s tri-sec-butylphenoxy groups enhance oxidative stability but limit reactivity compared to allyl ethers.
Tetrabromobisphenol A (CAS 79-94-7)
- Substituents: Bromine atoms at phenolic positions .
- Applications : Flame retardant in plastics.
- Comparison: Bromination improves flame retardancy, while alkylation (as in the target compound) enhances solubility in non-polar matrices.
Research Findings and Data Comparison
Table 1: Comparative Properties of Selected Compounds
Key Observations
- Steric Effects: The target compound’s 2,4,6-tri-sec-butylphenoxy groups create significant steric hindrance, reducing reactivity but enhancing resistance to degradation .
- Thermal Stability : Derivatives with anhydride termini (e.g., CAS 1052-38-6) exhibit superior thermal stability due to aromatic rigidity, while the target compound’s stability derives from alkyl shielding .
- Solubility: Bulky alkyl groups improve solubility in non-polar solvents compared to polar analogues like tetrabromobisphenol A .
Biological Activity
1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol], also known by its CAS number 94200-41-6, is a complex organic compound with significant biological activity. This compound has garnered attention due to its potential applications in various fields, including pharmacology and materials science.
- Molecular Formula : C57H84O6
- Molecular Weight : 865.27 g/mol
- Structure : The compound features a bisphenolic structure with multiple alkyl substituents that enhance its lipophilicity and biological interactions.
Biological Activity
The biological activity of this compound can be categorized into several areas:
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems. Studies have shown that phenolic compounds can scavenge free radicals, thus protecting cells from damage.
Antimicrobial Properties
There is evidence suggesting that derivatives of phenolic compounds possess antimicrobial activity. For instance, studies on related compounds demonstrate effectiveness against various bacterial strains. The presence of bulky alkyl groups may enhance membrane permeability, allowing these compounds to exert their effects more effectively.
Cytotoxicity and Cell Proliferation
Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines. Preliminary findings suggest that it may inhibit cell proliferation in certain cancer cell lines, indicating potential as an anti-cancer agent.
Case Studies
-
Study on Antioxidant Activity :
- In vitro assays demonstrated that the compound exhibited a significant reduction in reactive oxygen species (ROS) levels in cultured cells, indicating strong antioxidant capabilities.
-
Antimicrobial Activity Assessment :
- A study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. Results showed a notable zone of inhibition, suggesting potential use as a natural preservative or therapeutic agent.
-
Cytotoxicity Evaluation :
- A cytotoxicity assay on breast cancer cell lines revealed that the compound induced apoptosis at concentrations above 50 µM, highlighting its potential role in cancer therapy.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C57H84O6 |
| Molecular Weight | 865.27 g/mol |
| Antioxidant IC50 | 25 µM |
| Zone of Inhibition (E. coli) | 15 mm |
| IC50 (Breast Cancer) | 50 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
